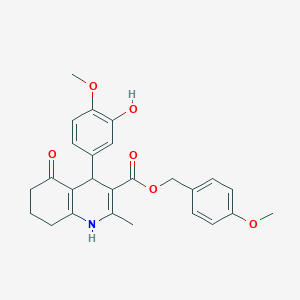![molecular formula C25H23N3O B3889139 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3889139.png)
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methylphenyl)-4(3H)-quinazolinone
Descripción general
Descripción
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methylphenyl)-4(3H)-quinazolinone, also known as DMQX, is a synthetic compound that has been extensively studied for its pharmacological properties. It is a non-competitive antagonist of the ionotropic glutamate receptor, which is involved in excitatory neurotransmission in the central nervous system. DMQX has been used as a research tool to investigate the role of glutamate receptors in various physiological and pathological conditions.
Mecanismo De Acción
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methylphenyl)-4(3H)-quinazolinone acts as a non-competitive antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates fast synaptic transmission in the central nervous system. By binding to the receptor, this compound blocks the flow of ions through the channel, thereby inhibiting excitatory neurotransmission.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the experimental conditions. It has been reported to decrease neuronal excitability, reduce synaptic plasticity, and inhibit the release of neurotransmitters such as glutamate and acetylcholine. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methylphenyl)-4(3H)-quinazolinone has several advantages as a research tool, including its high potency and selectivity for the ionotropic glutamate receptor. It is also relatively stable and easy to handle in the laboratory. However, this compound has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methylphenyl)-4(3H)-quinazolinone and its pharmacological properties. One area of interest is the development of new compounds that are more potent and selective for specific subtypes of glutamate receptors. Another area of research is the investigation of the role of glutamate receptors in psychiatric disorders such as depression and schizophrenia. Finally, there is a need for further studies to explore the potential therapeutic applications of this compound and related compounds in the treatment of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methylphenyl)-4(3H)-quinazolinone has been widely used as a research tool to investigate the role of glutamate receptors in various physiological and pathological conditions. It has been shown to block the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been used to study the role of glutamate receptors in pain perception, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-18-8-4-7-11-23(18)28-24(26-22-10-6-5-9-21(22)25(28)29)17-14-19-12-15-20(16-13-19)27(2)3/h4-17H,1-3H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFKGWIBBMGMJW-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-aminoethyl){2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amine](/img/structure/B3889058.png)
![5-amino-3-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3889063.png)
![N-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B3889065.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole](/img/structure/B3889067.png)

![2-chloro-5-(4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3889075.png)
![2-[1-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3889089.png)
![N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B3889111.png)
![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3889118.png)
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3889119.png)
![9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3889126.png)
![2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3889133.png)
![3-ethyl-2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3889145.png)
![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B3889159.png)